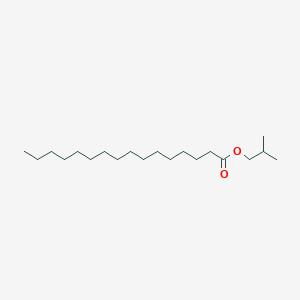

Isobutyl Palmitate

Descripción

Propiedades

IUPAC Name |

2-methylpropyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19(2)3/h19H,4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIBJRXMHVZPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059386 | |

| Record name | Hexadecanoic acid, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110-34-9 | |

| Record name | Isobutyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoic acid, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M88W0H94JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Isobutyl Palmitate (CAS Number: 110-34-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isobutyl palmitate (CAS No. 110-34-9), a versatile fatty acid ester. The document details its chemical and physical properties, outlines methods for its synthesis and analysis, and summarizes its applications, particularly within the cosmetic and pharmaceutical industries. Safety and toxicological data are also presented to provide a complete profile of the compound. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Chemical and Physical Properties

This compound, with the chemical formula C20H40O2, is the ester of isobutanol and palmitic acid.[1] It is a colorless to pale yellow liquid with a mild, fatty odor.[1] Its low volatility and relatively high viscosity make it a useful ingredient in various formulations.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 110-34-9 | [2] |

| Molecular Formula | C20H40O2 | [3] |

| Molecular Weight | 312.54 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Purity (GC) | >97.0% | [3] |

| Boiling Point | 352.00 to 354.00 °C @ 760.00 mm Hg | [4] |

| Melting Point | 20.00 °C @ 760.00 mm Hg | [4] |

| Flash Point | 339.00 °F (170.56 °C) (TCC) | [4] |

| Density | 0.850 - 0.862 g/cm³ | [5] |

| Refractive Index | 1.445 - 1.447 @ 20°C | [5] |

| Solubility | Insoluble in water; Soluble in alcohol | [4] |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of palmitic acid with isobutanol. This reaction is typically catalyzed by an acid.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is adapted from a patented method for the synthesis of similar fatty acid esters.[6]

Materials:

-

Palmitic acid

-

Isobutanol

-

Nafion-H (or other suitable acid catalyst, e.g., sulfuric acid, p-toluenesulfonic acid)

-

Round-bottom flask

-

Reflux condenser with a Dean-Stark trap

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Activated carbon (for decolorization, optional)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate (B86663)

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine palmitic acid and isobutanol. A molar ratio of 1:2 (palmitic acid to isobutanol) is recommended to drive the reaction towards the product.[6]

-

Add the acid catalyst. For Nafion-H, a solid catalyst, a loading of approximately 14-16 g per mole of palmitic acid can be used.[6] If using a liquid acid catalyst like sulfuric acid, a catalytic amount (e.g., 1-2% by weight of the reactants) is sufficient.

-

Heat the reaction mixture to a temperature of 120-180°C with continuous stirring.[6] The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected or by taking small aliquots for analysis (e.g., by GC). The reaction is typically complete within 4-8 hours.[6]

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solid catalyst was used, it can be removed by filtration.

-

Transfer the liquid mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any remaining acid catalyst.

-

Wash the organic layer with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate and then filter.

-

Remove the excess isobutanol under reduced pressure using a rotary evaporator.

-

If the product is colored, it can be decolorized by treating with activated carbon followed by filtration.

-

The final product, this compound, can be further purified by vacuum distillation if necessary.

-

Characterize the final product using analytical techniques such as GC-MS, FTIR, and NMR to confirm its identity and purity.

References

- 1. PALMITIC ACID ISOBUTYL ESTER(110-34-9) 1H NMR spectrum [chemicalbook.com]

- 2. CAS 110-34-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound, 110-34-9 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. CN108084021A - A kind of preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Isobutyl Palmitate via Esterification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of isobutyl palmitate, an ester widely utilized in the cosmetic, pharmaceutical, and lubricant industries for its emollient and conditioning properties. The document details the prevalent methods of synthesis via esterification, with a focus on both acid-catalyzed and enzyme-catalyzed pathways. A thorough examination of reaction parameters, experimental protocols, and quantitative data is presented to offer a practical resource for laboratory and industrial applications. This guide is intended to equip researchers, scientists, and drug development professionals with the critical information necessary for the efficient and optimized synthesis of this compound.

Introduction

This compound (C₂₀H₄₀O₂) is the ester formed from the reaction of palmitic acid and isobutanol.[1] It is a colorless to pale yellow liquid with a mild, fatty odor, valued for its low volatility and relatively high viscosity.[1] These physicochemical properties make it a desirable ingredient in a variety of formulations, where it functions as an emollient, skin-conditioning agent, solvent, and plasticizer.[1] The synthesis of this compound is primarily achieved through the esterification of palmitic acid with isobutanol, a reaction that can be effectively catalyzed by both acids and enzymes.

The choice of catalytic method depends on several factors, including desired purity, reaction conditions, and environmental considerations. Acid catalysis, often employing sulfuric acid or p-toluenesulfonic acid, is a traditional and effective method.[2][3] However, it can necessitate high reaction temperatures and may lead to side reactions and purification challenges. Enzymatic synthesis, utilizing lipases, offers a greener alternative, proceeding under milder conditions and often with higher specificity, minimizing byproduct formation.

This guide will provide a detailed exploration of both synthetic routes, presenting comparative data and experimental methodologies to aid in the selection and optimization of the synthesis of this compound.

Synthesis of this compound via Acid-Catalyzed Esterification

The acid-catalyzed esterification of palmitic acid with isobutanol, a classic example of the Fischer-Speier esterification, is a reversible reaction. The equilibrium is typically shifted towards the formation of the ester by using an excess of one of the reactants, usually the alcohol, and by removing the water formed during the reaction.

Reaction Mechanism

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the palmitic acid, thereby increasing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the isobutanol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, a good leaving group, yields the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst.

Quantitative Data on Acid-Catalyzed Synthesis

The yield and reaction rate of the acid-catalyzed synthesis of this compound are influenced by several key parameters, including temperature, the molar ratio of reactants, catalyst concentration, and reaction time. The following table summarizes the findings from various studies.

| Catalyst | Molar Ratio (Isobutanol:Palmitic Acid) | Catalyst Conc. (% w/w of Palmitic Acid) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Sulfuric Acid | >1 | Varies | Varies | Varies | Data not specified | |

| Pyridine n-butyl bisulfate ionic liquid | 5:1 | 6% | 100 | 1 | 98.79 |

Note: The data presented is compiled from different studies and direct comparison may not be possible due to variations in experimental setups.

Experimental Protocol: Acid-Catalyzed Synthesis

This protocol is a generalized procedure based on common laboratory practices for Fischer esterification.

Materials:

-

Palmitic acid

-

Isobutanol

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve a known amount of palmitic acid in an excess of isobutanol (e.g., a 3 to 5-fold molar excess).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. Caution: Sulfuric acid is highly corrosive.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction temperature is typically the boiling point of the alcohol. Maintain reflux for a specified period (e.g., 1-4 hours), monitoring the reaction progress by techniques such as thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the excess isobutanol and any organic solvent used for extraction under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be further purified by distillation under reduced pressure to obtain the final product.

Synthesis of this compound via Enzyme-Catalyzed Esterification

Enzymatic esterification presents a more sustainable and selective approach to this compound synthesis. Lipases, such as those from Candida antarctica, are commonly employed as biocatalysts. This method operates under milder conditions, reducing energy consumption and the formation of byproducts.

General Principles

In enzymatic esterification, the lipase (B570770) facilitates the reaction between the carboxylic acid and the alcohol. The reaction is also reversible, and strategies to drive the equilibrium towards product formation include the removal of water, often through the use of molecular sieves or by conducting the reaction in a solvent-free system with an excess of one reactant.

Quantitative Data on Enzyme-Catalyzed Synthesis

The efficiency of enzymatic synthesis is dependent on factors such as the type of lipase, enzyme loading, temperature, substrate molar ratio, and the presence of a water-removal system.

| Enzyme | Molar Ratio (Alcohol:Acid) | Enzyme Loading | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Immobilized Lipase | Varies | Varies | Varies | Varies | >90% (for similar esters) |

Note: Specific quantitative data for the enzymatic synthesis of this compound is less prevalent in the searched literature compared to other esters. The data for similar esters suggests high conversions are achievable.

Experimental Protocol: Enzyme-Catalyzed Synthesis

The following is a representative protocol for the enzymatic synthesis of this compound.

Materials:

-

Palmitic acid

-

Isobutanol

-

Immobilized lipase (e.g., Novozym 435)

-

Molecular sieves (optional, for water removal)

-

Organic solvent (optional, e.g., hexane (B92381) or heptane)

-

Shaking incubator or stirred reactor

-

Filtration apparatus

Procedure:

-

Reactant Mixture: In a suitable reaction vessel, combine palmitic acid and isobutanol. An excess of isobutanol can be used to serve as both reactant and solvent.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically a small percentage of the total reactant weight.

-

Water Removal (Optional): If using a solvent, add molecular sieves to the mixture to adsorb the water produced during the reaction.

-

Incubation: Place the reaction vessel in a shaking incubator or a stirred reactor at a controlled temperature (e.g., 40-60°C) and agitation speed.

-

Monitoring: Monitor the progress of the reaction over time by taking samples and analyzing the conversion of palmitic acid using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Enzyme Recovery: Once the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused for subsequent batches.

-

Product Isolation: Remove the excess isobutanol and any solvent under reduced pressure to obtain the crude this compound.

-

Purification: Further purification can be achieved by vacuum distillation if required.

Experimental Workflow and Physicochemical Properties

A general workflow for the synthesis and purification of this compound is depicted below.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₄₀O₂ | |

| Molecular Weight | 312.54 g/mol | |

| CAS Number | 110-34-9 | |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 352.00 to 354.00 °C @ 760.00 mm Hg | |

| Melting Point | 20.00 °C @ 760.00 mm Hg | |

| Flash Point | 170.56 °C | |

| Density | 0.862 g/cm³ | |

| Refractive Index | 1.444 | |

| Solubility | Soluble in organic solvents |

Conclusion

The synthesis of this compound via esterification of palmitic acid and isobutanol is a well-established process with both acid-catalyzed and enzyme-catalyzed methodologies offering viable routes for its production. The choice between these methods will be dictated by the specific requirements of the application, including purity standards, scalability, and environmental impact. This guide has provided a detailed overview of the core principles, quantitative data, and experimental protocols for both approaches. By understanding the reaction mechanisms and the influence of key parameters, researchers and professionals in drug development and related fields can effectively optimize the synthesis of this compound for their specific needs. The provided workflows and physicochemical data serve as a practical reference for the successful execution and characterization of this important ester.

References

An In-depth Technical Guide to the Physical State and Appearance of Isobutyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of isobutyl palmitate, a key excipient in pharmaceutical and cosmetic formulations. The data presented is supported by detailed experimental methodologies for accurate and reproducible characterization.

Physical State and Appearance

This compound, the ester of isobutyl alcohol and palmitic acid, is a non-occlusive emollient valued for its moisturizing and solvent properties. At standard ambient temperature and pressure, it exists as a clear, colorless to slightly yellow, oily liquid. It possesses a characteristically mild, fatty odor. With a melting point near room temperature, approximately 20°C, it may appear as a white solid in cooler environments[1].

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These parameters are critical for formulation development, quality control, and ensuring consistency in research and manufacturing.

| Property | Value | Standard Test Method |

| Molecular Formula | C₂₀H₄₀O₂ | - |

| Molecular Weight | 312.54 g/mol | - |

| CAS Number | 110-34-9 | - |

| Appearance | Colorless to slightly yellow liquid | Visual Inspection |

| Physical State | Liquid / White solid (near MP) | Visual Inspection |

| Melting Point | 20 °C | Differential Scanning Calorimetry (DSC) |

| Boiling Point | 352 - 354 °C (at 760 mm Hg) | ASTM D1160 (Vacuum Distillation) |

| Density | 0.850 – 0.862 g/cm³ at 20 °C | ASTM D4052 (Digital Density Meter) |

| Refractive Index | 1.445 – 1.447 (at 20 °C, D-line) | USP <831> (Refractometry) |

| Solubility | ||

| in Water | Insoluble (~0.0004265 mg/L at 25°C)[1] | - |

| in Alcohol | Soluble[1] | - |

| in Acetone | Soluble (by analogy to Isopropyl Palmitate)[2][3][4] | - |

| in Chloroform | Soluble (by analogy to Isopropyl Palmitate)[3][5] | - |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. Adherence to these standardized protocols is essential for obtaining accurate and reliable data.

3.1. Melting Point Determination by Differential Scanning Calorimetry (DSC)

This method determines the temperature at which the material transitions from a solid to a liquid state by measuring the heat flow into the sample as a function of temperature.

-

Apparatus: A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system. Aluminum or hermetically sealed pans are used for sample encapsulation.

-

Procedure:

-

A small sample (5-10 mg) of this compound is accurately weighed into a sample pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

The sample is placed in the DSC cell and subjected to a controlled thermal program. A typical program involves:

-

Heating the sample to a temperature well above its melting point (e.g., 60°C) to erase its thermal history.

-

Cooling the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its expected melting point (e.g., -20°C).

-

Holding at the low temperature for a few minutes to ensure complete crystallization.

-

Heating the sample at a constant, slow rate (e.g., 2-5°C/min) through its melting transition[6].

-

-

The heat flow to the sample is monitored relative to the reference pan. The melting point is recorded as the peak temperature of the resulting endothermic transition on the DSC thermogram[6][7].

-

3.2. Boiling Point Determination by Vacuum Distillation (Based on ASTM D1160)

Due to its high atmospheric boiling point, vacuum distillation is employed to determine the boiling point of this compound without causing thermal decomposition[8][9][10].

-

Apparatus: A vacuum-jacketed distillation apparatus compliant with ASTM D1160, including a distillation flask, condenser, calibrated receiver, vacuum pump, and calibrated temperature and pressure sensors[11].

-

Procedure:

-

A precise volume (e.g., 200 mL) of the this compound sample is placed into the distillation flask[9].

-

The apparatus is sealed, and the system is evacuated to a specific, stable reduced pressure (e.g., 1 to 50 mm Hg)[9][11].

-

The sample is heated at a controlled rate. The vapor temperature and the volume of distillate collected in the receiver are recorded simultaneously.

-

The distillation is continued until the liquid is completely vaporized or the maximum allowable liquid temperature (400°C) is reached[10].

-

The observed boiling temperatures at the reduced pressure are then converted to their atmospheric equivalent temperatures (AET) using standard vapor pressure-temperature correlation charts or equations.

-

3.3. Density Measurement by Digital Density Meter (Based on ASTM D4052)

This method provides a rapid and precise determination of density using the oscillating U-tube principle[12][13][14][15].

-

Apparatus: A digital density meter equipped with a thermostatically controlled oscillating U-tube.

-

Procedure:

-

The instrument is calibrated using two reference standards of known density, typically dry air and deionized water.

-

The sample cell (U-tube) is thermostatically controlled to the desired temperature (e.g., 20°C).

-

A small volume (approximately 1-2 mL) of this compound is injected into the clean, dry U-tube, ensuring no air bubbles are present[12][13]. Opaque samples may require special handling to verify the absence of bubbles[14][16].

-

The instrument electronically excites the U-tube, causing it to oscillate. The oscillation period is precisely measured.

-

The instrument uses the measured oscillation period and calibration data to calculate and display the density of the sample.

-

3.4. Refractive Index Measurement (Based on USP <831>)

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identification and purity assessment[17][18].

-

Apparatus: A calibrated refractometer (e.g., an Abbé refractometer) with a sodium lamp (D-line, 589 nm) or a white light source with proper calibration. The instrument must have precise temperature control[17][19][20].

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index, such as distilled water (refractive index of 1.3330 at 20°C)[17].

-

The prism temperature is adjusted and maintained at the specified temperature (e.g., 20°C), as the refractive index is highly temperature-dependent[17][20].

-

A few drops of this compound are placed on the surface of the lower prism.

-

The prisms are closed and locked. The light source is activated, and the user looks through the eyepiece to adjust the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Structure-Property Relationships

The physical properties of this compound are directly influenced by its molecular structure. The diagram below illustrates these key relationships.

References

- 1. This compound, 110-34-9 [thegoodscentscompany.com]

- 2. Isopropyl Palmitate | C19H38O2 | CID 8907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. phexcom.com [phexcom.com]

- 4. ISOPROPYL PALMITATE NF - PCCA [pccarx.com]

- 5. ISOPROPYL PALMITATE - Ataman Kimya [atamanchemicals.com]

- 6. westlab.com [westlab.com]

- 7. researchgate.net [researchgate.net]

- 8. matestlabs.com [matestlabs.com]

- 9. pdspropak.com [pdspropak.com]

- 10. ASTM D1160 (Distillation in Vacuum) – SPL [spllabs.com]

- 11. pdspropak.com [pdspropak.com]

- 12. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 13. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 14. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 15. data.ntsb.gov [data.ntsb.gov]

- 16. store.astm.org [store.astm.org]

- 17. uspbpep.com [uspbpep.com]

- 18. â©831⪠Refractive Index [doi.usp.org]

- 19. agssci.com [agssci.com]

- 20. rudolphresearch.com [rudolphresearch.com]

solubility of isobutyl palmitate in various solvents

An In-depth Technical Guide to the Solubility of Isobutyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C20H40O2) is the ester of isobutanol and palmitic acid. It is a colorless to pale yellow, oily liquid used in a variety of applications, including as an emollient, lubricant, and solvent in cosmetics, personal care products, and pharmaceutical formulations. A thorough understanding of its solubility in various solvents is critical for formulation development, process design, and quality control.

This technical guide provides a summary of the known solubility characteristics of this compound, outlines detailed experimental protocols for its quantitative determination, and presents a generalized workflow for solubility measurement. Due to a lack of publicly available quantitative data, this guide emphasizes the importance of experimental determination to obtain precise solubility values for specific applications.

Qualitative Solubility of this compound

Based on available literature, this compound exhibits the following general solubility characteristics:

As a fatty acid ester, it is anticipated to be soluble in a range of nonpolar and moderately polar organic solvents.

Quantitative Solubility Data

Disclaimer: The quantitative data in the following tables is for illustrative purposes only. Experimental determination is required for accurate solubility values of this compound.

Table 1: Solubility in Alcohols

| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) |

| Methanol | 25 | Data not available |

| Ethanol | 25 | Data not available (Isopropyl palmitate is very soluble) |

| Isopropanol | 25 | Data not available (Isopropyl palmitate is very soluble) |

Table 2: Solubility in Ketones

| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) |

| Acetone | 25 | Data not available (Isopropyl palmitate is very soluble) |

Table 3: Solubility in Esters

| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) |

| Ethyl Acetate | 25 | Data not available |

Table 4: Solubility in Hydrocarbons

| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) |

| Hexane | 25 | Data not available |

| Toluene | 25 | Data not available |

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative solubility data for this compound, standardized experimental methods must be employed. The following are detailed protocols for two common and effective methods.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.

Materials:

-

This compound

-

Selected solvent of high purity

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solute at the end of the equilibration period is essential.

-

Solvent Addition: Accurately pipette a known volume of the selected solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the necessary equilibration time by measuring the concentration at different time points until it remains constant.

-

Phase Separation: Once equilibrium is achieved, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to allow the undissolved this compound to settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in g/100g of solvent or mol/L.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility that relies on the precise weighing of the solute dissolved in a known mass of solvent.

Materials:

-

This compound

-

Selected solvent of high purity

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath

-

Oven

-

Desiccator

-

Evaporating dish

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in the Shake-Flask Method (Steps 1-3).

-

Phase Separation: Allow the undissolved solute to settle as described previously.

-

Sample Collection: Carefully pipette a known volume of the clear supernatant into a pre-weighed evaporating dish.

-

Weighing of the Saturated Solution: Immediately weigh the evaporating dish containing the saturated solution to determine the total mass of the solution.

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without degrading the this compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Drying and Cooling: Once the solvent has evaporated, transfer the evaporating dish to a desiccator to cool to room temperature and prevent moisture absorption.

-

Final Weighing: Weigh the evaporating dish containing the dry this compound residue.

-

Calculation:

-

Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility ( g/100g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility.

Caption: General workflow for experimental solubility determination.

Conclusion

While this compound is qualitatively known to be soluble in alcohols and insoluble in water, there is a significant lack of specific quantitative solubility data across a range of common organic solvents in publicly accessible literature. For researchers, scientists, and drug development professionals, obtaining this data is crucial for successful formulation and process development. The experimental protocols for the shake-flask and gravimetric methods provided in this guide offer robust and reliable means to determine the . It is strongly recommended that experimental measurements be conducted to obtain precise and accurate solubility data tailored to the specific requirements of a given application.

References

The Natural Occurrence of Isobutyl Palmitate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl palmitate, a fatty acid ester known for its emollient and solvent properties, is a compound of interest in various industrial applications, including cosmetics and pharmaceuticals. While synthetically produced, its presence in the natural world, particularly within the plant kingdom, is a subject of growing interest for researchers exploring novel bioactive compounds and sustainable sourcing. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in plants, detailing its reported presence, general methodologies for its identification, and the biosynthetic pathways likely responsible for its formation.

Natural Occurrence of this compound

To date, the documented natural occurrence of this compound in the plant kingdom is limited to a few species, primarily within the genus Aristolochia and in the fruit of Mangifera indica (mango). While the presence has been confirmed, detailed quantitative data on the concentrations of this compound in these plants remain largely unreported in publicly available scientific literature.

Table 1: Reported Natural Occurrence of this compound in Plants

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Aristolochia fontanesii | Aristolochiaceae | Not specified | [1] |

| Aristolochia baetica | Aristolochiaceae | Not specified | [1] |

| Aristolochia longa | Aristolochiaceae | General lipid components | |

| Mangifera indica L. (Mango) | Anacardiaceae | Fruit (volatile component) |

Note: While this compound is reported in these species, peer-reviewed quantitative data on its concentration is currently limited. The presence in Mangifera indica is inferred from the general detection of a wide range of volatile esters in mango fruit volatiles.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants involves several key metabolic pathways, beginning with the synthesis of its precursors: palmitic acid and isobutanol. The final step is an esterification reaction catalyzed by an alcohol acyltransferase.

Biosynthesis of Palmitic Acid

Palmitic acid, a saturated 16-carbon fatty acid, is synthesized in the plastids through the fatty acid synthase (FAS) complex. The process begins with acetyl-CoA and involves a series of condensation, reduction, dehydration, and further reduction reactions, adding two-carbon units from malonyl-ACP in each cycle.

Biosynthesis of Isobutanol

Isobutanol is a branched-chain alcohol derived from the catabolism of the amino acid L-valine. This pathway involves transamination, decarboxylation, and reduction steps to yield isobutanol.

Esterification

The final step in the formation of this compound is the esterification of palmitic acid (or more commonly, its activated form, palmitoyl-CoA) with isobutanol. This reaction is catalyzed by an alcohol acyltransferase (AAT), a class of enzymes known for their role in the production of volatile esters that contribute to the aroma and flavor of fruits and flowers.[2][3][4] The specificity of AATs for different alcohol and acyl-CoA substrates determines the profile of esters produced by a particular plant tissue.

Experimental Protocols for Identification and Quantification

The identification and quantification of this compound in plant tissues are typically performed using gas chromatography-mass spectrometry (GC-MS). For volatile compounds like this compound, headspace solid-phase microextraction (HS-SPME) is a common and effective sample preparation technique.

General Experimental Workflow

The general workflow for the analysis of this compound in plant samples involves sample preparation, extraction of volatile compounds, GC-MS analysis, and data processing.

Detailed Methodologies

Below is a representative protocol for the analysis of volatile esters in plant material using HS-SPME-GC-MS, adapted from methodologies commonly used for fruit volatile analysis.

1. Sample Preparation:

-

Fresh plant material (e.g., fruit pulp, leaves) is flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a cryogenic grinder.

-

A known amount of the powdered sample (e.g., 1-5 g) is transferred to a headspace vial (e.g., 20 mL).

-

An internal standard (e.g., a known concentration of a related ester not expected to be in the sample, such as ethyl nonanoate) is added for quantification.

-

To inhibit enzymatic activity and improve volatile release, a saturated solution of NaCl or CaCl2 may be added.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

The sealed headspace vial is incubated at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.

-

An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the sample for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: The SPME fiber is retracted and immediately inserted into the heated injection port of the GC-MS, where the adsorbed volatiles are thermally desorbed onto the analytical column.

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, an initial temperature of 40°C held for 2 minutes, then ramped to 250°C at a rate of 5°C/minute.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

-

4. Data Analysis:

-

Identification: Compounds are identified by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their retention indices (RI) with those of authentic standards or published values.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.

Table 2: Typical GC-MS Parameters for Volatile Ester Analysis

| Parameter | Typical Setting |

| Sample Preparation | |

| Sample Weight | 1-5 g |

| Internal Standard | e.g., Ethyl nonanoate |

| HS-SPME | |

| Fiber Coating | DVB/CAR/PDMS |

| Incubation Temp. | 40-60 °C |

| Incubation Time | 15-30 min |

| Extraction Time | 20-40 min |

| GC Conditions | |

| Injection Mode | Splitless |

| Injection Temp. | 250 °C |

| Column | e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Oven Program | Gradient (e.g., 40°C to 250°C) |

| MS Conditions | |

| Ionization | Electron Impact (EI), 70 eV |

| Mass Range | m/z 40-500 |

Conclusion and Future Directions

The presence of this compound in plants, though not widely documented, opens avenues for further research. The primary challenge remains the lack of quantitative data and the full elucidation of the specific enzymes and regulatory mechanisms involved in its biosynthesis. Future research should focus on:

-

Quantitative Screening: A broader screening of plant species, particularly those known to produce a rich profile of fatty acid esters, is needed to identify new sources and quantify the concentration of this compound.

-

Enzyme Characterization: The isolation and characterization of the specific alcohol acyltransferases responsible for the esterification of palmitoyl-CoA with isobutanol will provide a deeper understanding of the biosynthetic pathway.

-

Biological Function: Investigating the potential ecological or physiological role of this compound in the plants that produce it could reveal new biological activities.

This technical guide provides a foundational understanding of the natural occurrence of this compound in plants. As analytical techniques continue to improve in sensitivity and resolution, it is anticipated that our knowledge of the distribution and function of this and other fatty acid esters in the plant kingdom will expand significantly.

References

- 1. This compound | C20H40O2 | CID 66967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]

- 3. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for Isobutyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and property information for isobutyl palmitate, compiled from various Material Safety Data Sheets (MSDS). The information is presented to be easily accessible and useful for laboratory and research applications.

Chemical Identification and Physical Properties

This compound is the ester of isobutyl alcohol and palmitic acid.[1] It is primarily used in cosmetics and personal care products as an emollient and skin-conditioning agent.[1] It is also utilized as a solvent and plasticizer in some industrial applications.[1]

The following table summarizes the key chemical and physical properties of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₄₀O₂[2][3] |

| Molecular Weight | 312.53 - 312.54 g/mol |

| CAS Number | 110-34-9 |

| Appearance | Colorless to almost colorless clear liquid |

| Density | 0.86 - 0.862 g/cm³ |

| Boiling Point | 352 - 354.6 °C at 760 mmHg |

| Melting Point | 20.0 °C |

| Flash Point | 170.6 - 170.9 °C |

| Vapor Pressure | 3.31 x 10⁻⁵ mmHg at 25°C |

| Refractive Index | 1.44 - 1.444 |

| Purity | >97.0% (GC) |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is not classified as a hazardous substance.

Table 2: Hazard Ratings for this compound

| System | Rating |

| GHS Pictogram | None |

| GHS Signal Word | None |

| GHS Hazard Statements | None |

| NFPA Rating | Health: 0, Flammability: 1, Instability: 0 |

| HMIS Classification | Health: 0, Flammability: 1, Physical: 0 |

Toxicological Information

This compound exhibits a low order of toxicity. The available data, primarily from related compounds, suggests it is safe for its intended use in cosmetics when formulated to be non-irritating.

Table 3: Summary of Toxicological Data

| Toxicity Endpoint | Result |

| Acute Oral Toxicity | Not classified. For the related compound isopropyl palmitate, the rat LD50 is >5000 mg/kg. |

| Acute Dermal Toxicity | Not classified. For isopropyl palmitate, the rabbit LD50 is >5 g/kg. |

| Skin Corrosion/Irritation | Not classified. Prolonged or repeated contact may cause slight irritation. |

| Serious Eye Damage/Irritation | Not classified. May cause slight irritation. |

| Respiratory or Skin Sensitization | Not classified. |

| Germ Cell Mutagenicity | Not classified. |

| Carcinogenicity | Not classified. No component is identified as a carcinogen by IARC, NTP, or OSHA. |

| Reproductive Toxicity | Not classified. |

Experimental Protocols : Detailed experimental methodologies for the toxicological and physical property data are not typically provided in standard Material Safety Data Sheets and were not available in the consulted resources.

First-Aid Measures

In case of exposure, the following first-aid measures should be taken.

Caption: Workflow for first-aid procedures following exposure.

Fire-Fighting Measures

While not considered flammable, this compound will burn at high temperatures.

Caption: Logic for appropriate fire-fighting measures.

-

Suitable Extinguishing Media : Dry chemical, foam, and carbon dioxide are recommended.

-

Unsuitable Extinguishing Media : Water may scatter and spread the fire.

-

Hazardous Combustion Products : These include carbon oxides.

-

Protective Equipment : In the event of a fire, wear a self-contained breathing apparatus.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and containment.

Caption: Step-by-step procedure for spill response.

-

Personal Precautions : Use personal protective equipment and ensure adequate ventilation.

-

Environmental Precautions : Prevent the product from entering drains.

-

Containment and Cleaning : Absorb the spilled material with a suitable absorbent such as dry sand, earth, or sawdust. For large spills, contain the spill by bunding. Dispose of the collected material in accordance with local, regional, and national regulations.

Handling and Storage

Proper handling and storage are crucial for maintaining the stability and safety of this compound.

-

Handling : Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage : Keep the container tightly closed. Store in a cool, dark, and well-ventilated place. Store away from incompatible materials such as oxidizing agents.

Exposure Controls and Personal Protection

The following personal protective equipment (PPE) is recommended when handling this compound to minimize exposure.

Caption: Recommended Personal Protective Equipment (PPE).

-

Engineering Controls : Use in a well-ventilated place, with local exhaust if vapor or aerosol will be generated. A safety shower and eye bath should be available.

-

Respiratory Protection : A vapor respirator is recommended if vapor or aerosol is generated.

-

Hand Protection : Wear protective gloves.

-

Eye Protection : Safety glasses are recommended. A face shield may be required depending on the situation.

-

Skin and Body Protection : Wear protective clothing and boots as needed.

Stability and Reactivity

-

Chemical Stability : this compound is stable under proper storage conditions.

-

Possibility of Hazardous Reactions : No special reactivity has been reported.

-

Incompatible Materials : Avoid contact with oxidizing agents.

Ecological and Disposal Considerations

-

Ecotoxicity : Data on the ecotoxicity of this compound for fish, crustacea, and algae is largely unavailable.

-

Persistence and Degradability : No data available.

-

Bioaccumulative Potential : No data available.

-

Disposal : Dispose of waste material in accordance with all local, regional, national, and international regulations. Do not mix with other waste, and handle uncleaned containers as you would the product itself.

References

An In-depth Technical Guide to 2-Methylpropyl Hexadecanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpropyl hexadecanoate (B85987), more commonly known by its synonym isobutyl palmitate, is the ester formed from the reaction of hexadecanoic acid (palmitic acid) and 2-methylpropan-1-ol (isobutanol).[1] It is a versatile compound widely utilized in the cosmetics, personal care, and pharmaceutical industries.[1][2] Its primary function is as an emollient, skin-conditioning agent, solvent, and texture enhancer.[1][3] This document provides a comprehensive technical overview of its chemical and physical properties, synthesis protocols, analytical methodologies, and applications.

The chemical structure of 2-methylpropyl hexadecanoate is characterized by a 16-carbon fatty acid chain linked to an isobutyl group via an ester bond. This structure imparts hydrophobic properties, low volatility, and excellent compatibility with a wide range of ingredients, making it a valuable component in various formulations.

Chemical and Physical Properties

The fundamental properties of 2-methylpropyl hexadecanoate are summarized below. This data is critical for formulation development, quality control, and safety assessments.

| Property | Value | Reference(s) |

| IUPAC Name | 2-methylpropyl hexadecanoate | |

| Common Synonyms | This compound, Isobutyl hexadecanoate | |

| CAS Number | 110-34-9 | |

| Molecular Formula | C20H40O2 | |

| Molecular Weight | 312.53 g/mol | |

| Appearance | Colorless to pale yellow liquid; white solid below melting point. | |

| Melting Point | 20.0 °C (68 °F) | |

| Boiling Point | 352.0 - 354.0 °C at 760 mmHg | |

| Density | 0.862 g/cm³ | |

| Refractive Index | ~1.444 | |

| Flash Point | 170.6 °C (339.0 °F) | |

| logP (Octanol/Water) | 6.67 - 8.78 (estimated) | |

| Solubility | Soluble in alcohol, acetone, chloroform, oils; Insoluble in water. |

Synthesis and Experimental Protocols

2-Methylpropyl hexadecanoate is typically synthesized via Fischer esterification. This process involves the acid-catalyzed reaction between palmitic acid and isobutanol. More recently, enzymatic routes using lipases have been developed as a greener alternative.

Chemical Synthesis: Acid-Catalyzed Esterification

This method utilizes an acid catalyst to facilitate the esterification of palmitic acid with isobutanol. The reaction is driven to completion by removing the water byproduct.

-

Reagents & Equipment:

-

Palmitic Acid (1 mol)

-

Isobutanol (1.5 - 2 mol, serves as reactant and solvent)

-

Acid Catalyst (e.g., Nafion-H solid acid, p-toluenesulfonic acid)

-

Three-necked flask equipped with a thermometer, Dean-Stark trap, condenser, and magnetic stirrer.

-

-

Procedure:

-

Charge the three-necked flask with palmitic acid (e.g., 256.4 g, 1 mol) and isobutanol (e.g., 148.2 g, 2 mol).

-

Begin stirring the mixture.

-

Add the acid catalyst (e.g., 10-15 g of Nafion-H).

-

Heat the reaction mixture to a reflux temperature of 120-180°C. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction typically takes 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the catalyst with a base (e.g., sodium bicarbonate solution) if a liquid acid was used. If using a solid acid like Nafion-H, it can be removed by filtration.

-

Wash the organic phase with brine to remove residual catalyst and salts.

-

Remove excess isobutanol under reduced pressure via rotary evaporation.

-

The resulting crude product can be further purified by vacuum distillation to yield high-purity 2-methylpropyl hexadecanoate.

-

Biocatalytic Synthesis

Enzymatic synthesis offers a more sustainable approach, operating under milder conditions and reducing byproducts. Immobilized lipases are commonly used.

-

Reagents & Equipment:

-

Palmitic Acid Concentrate (1 mol)

-

Isopropanol (B130326) (1.5 mol)

-

Immobilized Lipase (B570770) (e.g., Novozym 435, Lewatit-immobilized Eversa Transform 2.0)

-

Solvent-free system or a non-polar organic solvent (e.g., isooctane)

-

Shaker incubator or stirred-tank reactor.

-

-

Procedure:

-

Combine the palmitic acid concentrate and isopropanol in the reaction vessel.

-

Add the immobilized lipase catalyst (e.g., 20 mg/g of total substrates).

-

Incubate the mixture at a controlled temperature (e.g., 55°C) with constant agitation (e.g., 180 rpm) for approximately 24 hours.

-

Monitor the conversion to this compound via GC analysis of withdrawn samples.

-

After the reaction reaches the desired conversion (e.g., >90%), stop the agitation.

-

Separate the immobilized enzyme from the product mixture by simple filtration. The enzyme can often be reused for subsequent batches.

-

The liquid product can be used directly or purified further if necessary.

-

Analytical Methodologies

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive method for the identification and quantification of 2-methylpropyl hexadecanoate.

-

Sample Preparation:

-

Accurately weigh the sample containing the analyte.

-

Dissolve the sample in a suitable organic solvent such as n-hexane or dichloromethane (B109758) to a known concentration (e.g., 1 mg/mL).

-

If analyzing fatty acids from a complex matrix, a derivatization step (e.g., methyl esterification) might be necessary first, though for the ester itself, direct analysis is typical.

-

Filter the solution through a 0.2 µm syringe filter before injection.

-

-

Instrumentation & Conditions:

-

Gas Chromatograph: Agilent 6890N or similar.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column.

-

Injection: Splitless mode, 1 µL injection volume, injector temperature of 280-300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at 60°C, ramp at 10°C/min to 300°C, and hold for 5 minutes.

-

Mass Spectrometer: Agilent 5973 or similar, operating in Electron Ionization (EI) mode.

-

MS Conditions: Ion source temperature at 200°C, scan range of m/z 40-500.

-

-

Data Analysis:

-

Identify the 2-methylpropyl hexadecanoate peak by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

-

Quantify the compound using an external or internal standard calibration curve.

-

Applications and Biological Function

The primary applications of 2-methylpropyl hexadecanoate are in the cosmetic and pharmaceutical industries, where its physical properties are paramount.

-

Emollient and Skin Conditioner: Its main role is as an emollient, forming a protective, non-greasy film on the skin that helps to reduce moisture loss and improve skin texture.

-

Solvent: It is used as a solvent for other ingredients in a formulation, enhancing the solubility and stability of active compounds.

-

Texture Enhancer: It contributes to the spreadability and sensory feel of creams, lotions, and other topical products.

-

Pharmaceuticals: It serves as an oleaginous vehicle in topical and transdermal drug delivery systems.

Biologically, 2-methylpropyl hexadecanoate is considered largely inert and functions based on its physicochemical properties rather than direct interaction with biological signaling pathways. It is generally regarded as safe for use in cosmetic applications and is non-irritating and non-sensitizing to the skin. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe in the present practices of use and concentration when formulated to be non-irritating.

References

Core Physical Properties of Isobutyl Palmitate

An In-depth Technical Guide to the Melting and Boiling Points of Isobutyl Palmitate

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, tailored for researchers, scientists, and professionals in drug development. This document outlines the physical properties, detailed experimental protocols for their determination, and visual workflows to elucidate the methodologies.

This compound (CAS No. 110-34-9) is the ester formed from isobutanol and palmitic acid. It is a colorless to pale yellow liquid with a mild, fatty odor, commonly used in cosmetics and personal care products as an emollient and skin-conditioning agent. Its physical properties, particularly its melting and boiling points, are crucial for formulation development, manufacturing processes, and quality control.

Data Presentation

The melting and boiling points of this compound, as reported in various scientific sources, are summarized below. The variation in reported values can be attributed to differences in experimental conditions and the purity of the substance.

| Property | Value | Conditions |

| Melting Point | 19 °C | Not specified |

| 20.00 °C | at 760.00 mm Hg | |

| Boiling Point | 354.6 °C | at 760 mmHg |

| 352.00 to 354.00 °C | at 760.00 mm Hg | |

| 207 °C | at 15 mmHg |

Experimental Protocols for Determination

The determination of melting and boiling points of fatty acid esters like this compound can be performed using several established methods. The choice of method often depends on the required precision, the amount of sample available, and the nature of the substance.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically lowers the melting point and broadens the melting range.

Method 1: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

This is a common and straightforward method for determining the melting point of a crystalline solid.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Thomas-Hoover Uni-Melt)

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

Sample of this compound (in solid form, which may require pre-cooling)

-

-

Procedure:

-

Sample Preparation: A small amount of solid this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The apparatus is heated at a steady rate. For an unknown sample, a rapid initial heating can be done to determine an approximate melting point.

-

Observation: For an accurate measurement, the heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow (0.5-1.0 °C).

-

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a highly sensitive method for determining melting points and other thermal transitions.

-

Apparatus:

-

Differential Scanning Calorimeter

-

Sample pans (typically aluminum)

-

Reference pan (empty)

-

Data acquisition system

-

-

Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-10 mg) is placed in a sample pan, which is then hermetically sealed.

-

Apparatus Setup: The sample pan and an empty reference pan are placed in the DSC cell.

-

Temperature Program: The cell is heated at a controlled linear rate (e.g., 5-10 °C/min) over a specified temperature range that includes the expected melting point.

-

Data Analysis: The DSC thermogram plots heat flow against temperature. The melting process is observed as an endothermic peak. The onset temperature of the peak is typically reported as the melting point.

-

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Method 1: Distillation Method

This is the classical method for determining the boiling point of a liquid.

-

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

-

-

Procedure:

-

Apparatus Setup: A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling. The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.

-

Observation and Data Recording: The temperature is recorded when it becomes constant. This stable temperature, at which the vapor and liquid are in equilibrium, is the boiling point. It is important to note the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

-

Method 2: Gas Chromatography (GC) for Boiling Range Distribution

For complex mixtures or to determine the boiling range of a substance, simulated distillation by gas chromatography is a powerful technique. ASTM D7398 is a standard test method for the boiling range distribution of fatty acid methyl esters (FAMEs), which can be adapted for other fatty acid esters.[1][2][3][4]

-

Principle: The sample is injected into a gas chromatograph with a non-polar column. The components of the sample are separated based on their boiling points and detected by a flame ionization detector (FID). The retention times of the components are correlated with their boiling points by running a calibration mixture of n-alkanes with known boiling points.

-

Apparatus:

-

Gas chromatograph with a temperature-programmable oven and a flame ionization detector

-

Non-polar capillary column

-

Data acquisition and processing software

-

-

Procedure:

-

Calibration: A calibration mixture of n-paraffins is injected to establish a relationship between retention time and boiling point.

-

Sample Analysis: A diluted sample of this compound is injected into the GC. The oven temperature is ramped up at a reproducible linear rate to separate the components by their boiling points.[3]

-

Data Processing: The resulting chromatogram is used to determine the boiling range distribution. The initial boiling point (IBP) is the temperature at which 0.5% of the sample has eluted, and the final boiling point (FBP) is the temperature at which 99.5% has eluted.[3][4]

-

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflows for determining the melting and boiling points of this compound.

Melting Point Determination Workflow (Capillary Method)

References

isobutyl palmitate flash point and stability data

An In-Depth Technical Guide on Isobutyl Palmitate: Flash Point and Stability

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of excipients like this compound is paramount for formulation, safety, and regulatory compliance. This technical guide provides a detailed overview of the flash point and stability data for this compound (CAS No: 110-34-9), a common emollient and skin-conditioning agent.[1]

Physicochemical Properties

This compound, the ester of isobutyl alcohol and palmitic acid, is a colorless to almost colorless clear liquid.[2] Its primary use in cosmetics and pharmaceuticals is as an emollient, solvent, and plasticizer.[1][3] A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₄₀O₂ | |

| Molecular Weight | 312.53 - 312.54 g/mol | |

| Appearance | Colorless to Almost Colorless Clear Liquid | |

| Melting/Freezing Point | 19°C | |

| Boiling Point | 354.6°C at 760 mmHg | |

| 207°C at 2.0 kPa (15 mmHg) | ||

| Density / Specific Gravity | 0.862 g/cm³ | |

| 0.86 (20/20) | ||

| Refractive Index | 1.444 |

Flash Point Data

The flash point is a critical parameter for assessing the fire hazard of a substance. It is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. Data from various sources show some variation in the reported flash point of this compound, which may be attributable to different experimental methods or sample purity.

Table 2: Reported Flash Point of this compound

| Flash Point | Method | Source(s) |

| 170.9°C | Not Specified | |

| 170.56°C (339.00°F) | Tag Closed Cup (TCC) | |

| 196°C | Not Specified |

This variability underscores the importance of consulting specific safety data sheets (SDS) from the supplier for the exact material being used.

Stability and Reactivity Profile

Understanding the chemical stability, incompatibilities, and decomposition characteristics of this compound is essential for safe handling, storage, and formulation.

Table 3: Stability and Reactivity Data for this compound

| Parameter | Description | Source(s) |

| Chemical Stability | Stable under proper storage and handling conditions. | |

| Hazardous Reactions | No special reactivity has been reported. | |

| Incompatible Materials | Strong oxidizing agents. | |

| Hazardous Decomposition | Upon combustion, produces carbon monoxide (CO) and carbon dioxide (CO₂). | |

| Storage Conditions | Store in a cool, dark place in a tightly closed container. Store away from incompatible materials. | |

| Oxidation & Hydrolysis | A related compound, isopropyl palmitate, is noted to be resistant to oxidation and hydrolysis. While specific data for this compound is limited, esters of this type generally exhibit good oxidative stability. | |

| Autoignition Temperature | No data available. |

Experimental Protocols

While the cited sources do not provide detailed experimental protocols for the specific batches of this compound tested, standard methodologies are used to determine these properties.

Flash Point Determination (General Method)

The Tag Closed Cup (TCC) method, as mentioned by one source, is a standard procedure for determining the flash point of liquids.

Principle: The sample is heated in a closed cup at a slow, constant rate. An ignition source is directed into the cup at regular temperature intervals. The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a distinct flash inside the cup.

A generalized workflow for this process is illustrated below.

Caption: Generalized workflow for Flash Point determination via a Closed-Cup method.

Chemical Stability Relationships

The stability of this compound is defined by its behavior under normal conditions and its interaction with other substances or energy sources. The following diagram illustrates these logical relationships based on available safety data.

Caption: Logical relationships governing the chemical stability of this compound.

Conclusion

This compound is a chemically stable compound under recommended storage conditions. The primary hazard associated with its flammability is its flash point, which is reported in the range of 170-196°C. It is incompatible with strong oxidizing agents and will decompose into carbon monoxide and carbon dioxide upon combustion. For all applications, professionals should refer to the specific safety data sheet provided by the manufacturer to obtain the most accurate and relevant safety information.

References

Toxicological Profile of Isobutyl Palmitate for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological profile of isobutyl palmitate, a fatty acid ester commonly used in laboratory and cosmetic applications. The information is intended to assist researchers and professionals in understanding its safety profile and in designing and interpreting experimental studies.

Executive Summary

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2-methylpropyl hexadecanoate |

| Synonyms | This compound, Palmitic acid isobutyl ester |

| CAS Number | 110-34-9[1] |

| Molecular Formula | C20H40O2[1] |

| Molecular Weight | 312.54 g/mol [1] |

| Appearance | White solid (est.) |

| Melting Point | 20.00 °C @ 760.00 mm Hg[2] |

| Boiling Point | 352.00 to 354.00 °C @ 760.00 mm Hg[2] |

Toxicological Data

The toxicological data for this compound is summarized below. Where specific data for this compound is unavailable, data from the closely related isopropyl palmitate is provided for context and noted as such.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 (Isopropyl Palmitate) | Rat | Oral | > 64.0 g/kg | |

| LD50 | Rat | Dermal | > 2,000 mg/kg | [3] |

Irritation and Sensitization

| Test | Species | Result | Reference |

| Skin Irritation (OECD 404) | Rabbit | No skin irritation | [3] |

| Eye Irritation (OECD 405) | Rabbit | No eye irritation | [3] |

| Skin Sensitization | Guinea Pig | No data available |

Mutagenicity

| Test | System | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test, OECD 471) | S. typhimurium, E. coli | No data available |

Repeated Dose Toxicity

| Study Duration | Species | Route | NOAEL | Reference |

| 28-day | Rat | Oral | No data available |

Experimental Protocols

Detailed methodologies for key toxicological studies are outlined below, based on OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

Experimental Workflow:

Methodology Details: A single animal is initially used. The test substance is applied to a small area of clipped skin (approximately 6 cm²) and held under a semi-occlusive dressing for 4 hours.[4][5] After the exposure period, the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[4] The severity of the reactions is scored, and if no severe irritation or corrosion is observed, two additional animals are tested. The reversibility of any observed effects is monitored for up to 14 days.[5]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

Experimental Workflow: